molecular formula C13H14FN3OS2 B2391976 N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392303-20-7

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2391976
CAS No.: 392303-20-7
M. Wt: 311.39
InChI Key: UHKFFLZGCMWSDE-UHFFFAOYSA-N
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Description

N-[5-[(3-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorophenylmethylsulfanyl group at position 5 and a butanamide substituent at position 2 of the thiadiazole ring. The molecular formula is C₁₃H₁₆FN₃OS₂, distinguishing it from shorter-chain analogs (e.g., acetamide derivatives) . Thiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . The inclusion of a fluorinated aromatic group may enhance lipophilicity and metabolic stability, while the butanamide chain could influence solubility and binding interactions compared to smaller amides.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFFLZGCMWSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-fluorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction. This method reduces reaction times significantly compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can interfere with DNA replication in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Key structural analogs include derivatives with modifications to the sulfanyl group (e.g., benzyl, chlorobenzyl) and amide chain length (e.g., acetamide vs. butanamide). Selected examples from are compared below:

Compound ID Sulfanyl Substituent Amide Chain Melting Point (°C) Yield (%)
5e 4-Chlorobenzyl Acetamide 132–134 74
5f Methyl Acetamide 158–160 79
5h Benzyl Acetamide 133–135 88
Target 3-Fluorophenylmethyl Butanamide Not reported N/A
  • However, the fluorophenyl group could counterbalance this through enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Sulfanyl Group Impact : Bulkier substituents (e.g., 4-chlorobenzyl in 5e) correlate with moderate yields (74–88%), suggesting steric hindrance during synthesis. The 3-fluorophenyl group in the target compound may offer similar synthetic challenges .

Crystallographic Insights

highlights the importance of crystallography in confirming thiadiazole derivatives’ planar geometry and substituent orientations. The 3-fluorophenyl group in the target compound may adopt a conformation favoring π-π stacking or halogen bonding, as seen in fluorinated analogs .

Biological Activity

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₆F₃N₃OS₂, with a molecular weight of approximately 325.42 g/mol. The compound features a thiadiazole ring substituted with a 3-fluorophenyl group and a butanamide moiety. The presence of sulfur in its structure contributes to its unique chemical properties and biological activities.

Table 1: Structural Characteristics

Compound NameStructure FeaturesUnique Characteristics
This compoundThiadiazole ring with fluorophenyl substitutionPotential MAO-A inhibitory activity

1. MAO Inhibition

Recent studies have indicated that thiadiazole derivatives, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which may be beneficial in treating depression and other mood disorders.

In vitro assays demonstrated that certain derivatives showed promising IC50 values against MAO-A:

  • Compound 6b : IC50 = 0.060 ± 0.002 μM
  • Compound 6c : IC50 = 0.241 ± 0.011 μM

These findings suggest that modifications in the structure can significantly impact the inhibitory potency against MAO enzymes .

2. Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary tests indicate that some compounds within this class possess notable herbicidal and antibacterial activities. For instance, compounds structurally related to this compound were shown to inhibit the growth of various bacterial strains .

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites or allosteric sites. This binding can either inhibit enzyme activity or modulate receptor interactions, influencing various signaling pathways.

Table 2: Mechanism Insights

MechanismDescription
Enzyme InhibitionCompounds bind to MAO active sites preventing substrate access
Receptor ModulationInteraction with receptors alters signal transduction pathways

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their MAO inhibitory activity using fluorometric methods . The results indicated that structural variations significantly affect biological activity.
  • Antimicrobial Studies : Another research focused on the herbicidal activities of thiadiazole derivatives revealed that specific substitutions could enhance antimicrobial efficacy .

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